Home > Products > Screening Compounds P9083 > N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide -

N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide

Catalog Number: EVT-4925886
CAS Number:
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (M3i)

M3i is a newly synthesized acrylamide monomer used in the development of biocompatible, thermoresponsive polymers for anticancer drug delivery. It incorporates both isopropyl and isopropylamidopropyl moieties. M3i has been polymerized to form homopolymers (polyM3i) and copolymerized with poly(ethylene glycol) methyl ether acrylate (PEGA) to create random copolymers. The copolymers exhibit a lower critical solution temperature (LCST) in aqueous solutions, meaning they transition from a soluble state to an insoluble state upon heating past a specific temperature. This property makes them suitable for forming drug-carrying micelles that release their payload in response to temperature changes. []

Relevance:

N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides

Compound Description:

N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides serve as monomers in the synthesis of well-defined peptoid-based polyacids. These polymers hold potential in developing peptidomimetic supramolecular assemblies with stimuli-responsive properties. []

Relevance:

Poly[N‐(2‐((3‐Morpholino‐3‐Oxopropyl)Thio)Ethyl)Methacrylamide] (PMTMA)

Compound Description:

PMTMA is a novel thermoresponsive polymer synthesized from the monomer N‐(2‐((3‐morpholine‐3-isopropyl)thio)ethyl)methacrylamide (MTMA). PMTMA demonstrates both upper critical solution temperature (UCST) and lower critical solution temperature (LCST) behavior depending on the solvent. In aqueous solutions, it displays LCST-type phase transitions, transitioning from a soluble to insoluble state upon heating. Conversely, in ethanol and methanol, it exhibits UCST-type behavior, becoming soluble upon heating. This dual thermoresponsive nature makes PMTMA potentially useful in various applications, including controlled drug delivery and stimuli-responsive materials. []

Relevance:

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide (8)

Compound Description:

This compound, synthesized from readily available starting materials, displays promising antiproliferative activity. It exhibits significant inhibitory effects against human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45). The crystal structure has been determined and the molecular geometry optimized using density functional theory (DFT). Molecular docking studies suggest its potential as an inhibitor of specific protein targets. []

Relevance:

N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

Compound Description:

VU6012962 is an orally bioavailable and central nervous system (CNS)-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM). It demonstrates efficacy in preclinical anxiety models and achieves significant exposure in cerebrospinal fluid (CSF). []

Properties

Product Name

N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide

IUPAC Name

N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C17H24N2O3/c1-22-15-9-5-6-13(12-15)17(21)18-11-10-16(20)19-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3,(H,18,21)(H,19,20)

InChI Key

RNMCZBJRAORZBK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)NC2CCCCC2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)NC2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.